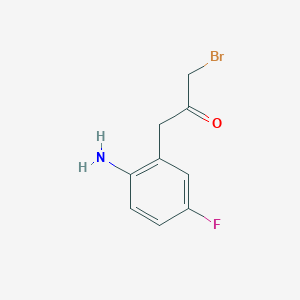
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a bromopropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 3,5-bis(difluoromethoxy)acetophenone. The reaction conditions often include the use of brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water), room temperature to reflux.
Major Products
Substitution: Corresponding substituted products (e.g., amines, ethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of difluoromethoxy groups can enhance the compound’s lipophilicity and stability, potentially affecting its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one: Similar structure with trifluoromethoxy groups instead of difluoromethoxy groups.
3,5-Bis(trifluoromethyl)phenyl derivatives: Compounds with trifluoromethyl groups instead of difluoromethoxy groups.
Uniqueness
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of difluoromethoxy groups, which can impart distinct chemical and physical properties compared to similar compounds. These properties may include differences in reactivity, stability, and interactions with other molecules.
Eigenschaften
Molekularformel |
C11H9BrF4O3 |
|---|---|
Molekulargewicht |
345.08 g/mol |
IUPAC-Name |
1-[3,5-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O3/c12-2-1-9(17)6-3-7(18-10(13)14)5-8(4-6)19-11(15)16/h3-5,10-11H,1-2H2 |
InChI-Schlüssel |
KXNRVLOIEBZCFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


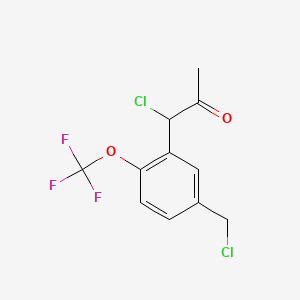


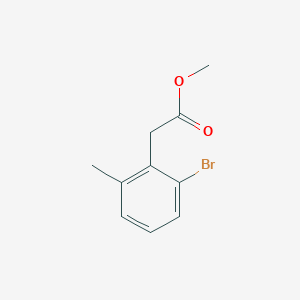
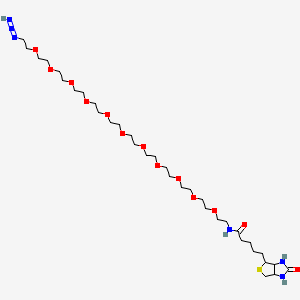

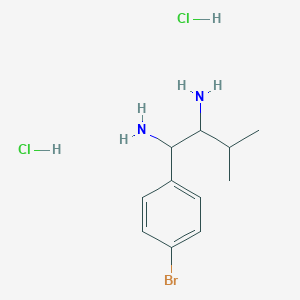
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)


